molecular formula C6H11N5 B12826049 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide

4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide

Cat. No.: B12826049
M. Wt: 153.19 g/mol
InChI Key: BSDMVPHCJHZFEQ-UHFFFAOYSA-N
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Description

Electronic Effects

  • The 4-amino group donates electron density via resonance, increasing the electron richness of the imidazole ring. This enhances susceptibility to electrophilic attack at adjacent positions.
  • The 5-carboximidamide group introduces a planar, conjugated system that stabilizes charge distribution through resonance:
    $$
    \text{-C(=NH)N(CH}3\text{)}2 \leftrightarrow \text{-C(-NH}2\text{)=N(CH}3\text{)}_2
    $$
    This delocalization reduces basicity compared to unsubstituted amidines.

Steric and Hydrogen-Bonding Considerations

  • N,N-Dimethylation of the carboximidamide group sterically hinders solvation, reducing water solubility but improving lipid membrane permeability.
  • The amino group at position 4 can act as a hydrogen bond donor, facilitating interactions with biological targets or crystalline lattice formation.
Position Functional Group Key Properties
4 -NH₂ Electron-donating, hydrogen-bond donor
5 -C(=NH)N(CH₃)₂ Resonance stabilization, reduced basicity

Positional isomers, such as 2-amino-1H-imidazole-4-carboximidamide, would exhibit altered electronic profiles due to differing nitrogen adjacency, underscoring the structural specificity required for functional applications.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4-amino-N,N-dimethyl-1H-imidazole-5-carboximidamide

InChI

InChI=1S/C6H11N5/c1-11(2)6(8)4-5(7)10-3-9-4/h3,8H,7H2,1-2H3,(H,9,10)

InChI Key

BSDMVPHCJHZFEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=C(N=CN1)N

Origin of Product

United States

Preparation Methods

Platinum-Catalyzed Hydrogenation

One method involves hydrogenation using ethanol as a solvent and platinum as a catalyst:

  • Reaction : A precursor containing an imidazole ring is subjected to hydrogenation in the presence of ethanol and platinum.
  • Outcome : This method ensures selective reduction and functionalization of the imidazole ring, yielding the desired compound with high efficiency.

Cyclization from Diamides

A two-step process using diamide intermediates:

  • Amide Formation : An amine reacts with a carboxylic acid or acid chloride to form a diamide intermediate.
  • Cyclization : The diamide undergoes cyclization upon treatment with sodium hydroxide in ethanol, forming the imidazole core.
    • Advantages : This method is versatile and allows for various substitutions on the imidazole ring.
    • Disadvantages : Yield may vary due to steric hindrance around the amine group.

Continuous Flow Chemistry

In industrial settings, continuous flow chemistry techniques are employed:

  • Process : Reactants are continuously fed into a reactor under controlled conditions.
  • Benefits : Improved reaction efficiency, scalability, and reduced environmental impact.

Optimization Strategies

Solvent Selection

The choice of solvent significantly affects reaction kinetics:

  • Ethanol is commonly used due to its ability to dissolve reactants and facilitate hydrogenation reactions.
  • Other polar solvents may be employed depending on the specific reaction requirements.

Catalyst Usage

Catalysts such as platinum or polymer-supported carbodiimides are employed to enhance reaction rates:

  • Platinum is particularly effective for hydrogenation steps.
  • Polymer-supported carbodiimides are used for coupling reactions but may result in lower yields due to steric effects.

Temperature Control

Reactions are typically performed at elevated temperatures (e.g., 60–120°C) to ensure complete conversion of reactants while minimizing side reactions.

Data Table: Reaction Conditions for Selected Methods

Method Key Reactants Solvent Catalyst Temperature Yield (%)
Platinum-Catalyzed Hydrogenation Imidazole precursor Ethanol Platinum ~80°C High
Cyclization from Diamides Diamide intermediate Ethanol Sodium hydroxide ~100°C Moderate
Continuous Flow Chemistry Various precursors Varies Varies Controlled High

Challenges in Synthesis

While several methods exist for synthesizing 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide, challenges include:

  • Steric Hindrance : Functional groups on the imidazole ring can hinder reactions.
  • Purity Control : Achieving high purity requires careful optimization of reaction conditions.
  • Scalability : Industrial-scale synthesis demands robust methods like continuous flow chemistry.

Biological Activity

4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide, also known as a derivative of imidazole, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique imidazole structure, which is known for interacting with biological systems, particularly in medicinal chemistry and biochemistry.

PropertyValue
CAS Number 741624-24-8
Molecular Formula C7H10N4O
Molecular Weight 154.18 g/mol
IUPAC Name 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide
InChI Key URMMYBWJJRJLON-UHFFFAOYSA-N

The biological activity of 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide primarily involves its ability to interact with various enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This property is significant in the context of drug design, particularly for anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in vitro assays showed that it can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Studies suggest that 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Antitumor Evaluation

In a study conducted by Ribeiro Morais et al., the compound was tested alongside other imidazole derivatives for antitumor activity. Results indicated that at specific concentrations, the compound effectively reduced tumor cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability across multiple cancer cell lines, showing promising results for future therapeutic applications .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of imidazole compounds, including 4-amino-N,N-dimethyl-1H-imidazole-5-carboximidamide, exhibit promising anticancer properties.

  • Mechanism of Action : The compound has been found to induce apoptosis in cancer cells, particularly in glioblastoma cell lines. Studies indicate that it can suppress tumor growth in vivo, demonstrating its potential as an effective therapeutic agent against certain types of cancer .
  • Case Study : In a study involving various imidazole derivatives, compounds similar to 4-amino-N,N-dimethyl-1H-imidazole-5-carboximidamide showed significant cytotoxicity against human cancer cell lines such as MCF-7 and U87, with IC50 values indicating effective doses for inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

  • Efficacy Against Bacteria : In vitro studies have demonstrated that certain imidazole derivatives possess antibacterial properties, effectively inhibiting Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 40 μg/mL against Staphylococcus aureus .
Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

Antitubercular Activity

Another significant application of the compound is its antitubercular activity.

  • In Vivo Studies : Compounds derived from imidazole have been tested for their efficacy against Mycobacterium tuberculosis. In vivo studies in mice models have shown that these compounds can inhibit vital mycobacterial enzymes, leading to reduced bacterial viability .

Synthesis and Chemical Properties

The synthesis of 4-amino-N,N-dimethyl-1H-imidazole-5-carboximidamide involves several chemical reactions that yield high-purity products suitable for further research.

  • Synthesis Methodology : Recent patents highlight novel synthetic routes that enhance the yield and purity of this compound, making it more accessible for pharmaceutical applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Relevance Reference
4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide Not explicitly provided C₆H₁₁N₅ N,N-dimethyl carboximidamide at C5; amino at C4 Potential antiviral/antineoplastic agent (inferred from analogs)
4-Aminoimidazole-5-carboxamide (AICAR) 360-97-4 C₄H₆N₄O Carboxamide at C5; amino at C4 (no dimethyl groups) Intermediate in purine biosynthesis; studied for metabolic regulation
4-Amino-1-methyl-1H-imidazole-5-carboxamide 5413-89-8 C₅H₈N₄O Methyl group at N1; carboxamide at C5; amino at C4 Structural analog of AICAR; similarity score: 0.87
5-Amino-1-benzyl-1H-imidazole-4-carboxamide 3815-69-8 C₁₁H₁₂N₄O Benzyl group at N1; carboxamide at C4; amino at C5 Antiviral candidate; similarity score: 0.85
Dacarbazine (DIC) 4342-03-4 C₆H₁₀N₆O Triazeno group at C5; carboxamide at C4; dimethylamino at N5 Clinically used antineoplastic agent; metabolizes to 4-aminoimidazole-5-carboxamide
(Z)-2-(allylamino)-4-amino-N′-cyanothiazole-5-carboximidamide (AACC) Not provided C₈H₁₀N₆S Thiazole core; cyanocarboximidamide at C5; allylamino at C2 Inhibits HBV pgRNA; targets viral capsid assembly

Functional and Metabolic Comparisons

Antiviral Activity: AACC (thiazole derivative) inhibits hepatitis B virus (HBV) pregenomic RNA (pgRNA) by disrupting capsid assembly, a mechanism distinct from nucleoside analogs .

Antineoplastic Activity: Dacarbazine (DIC) is a prodrug that undergoes N-demethylation to release methyldiazonium ions, alkylating DNA. Its metabolite, 4-aminoimidazole-5-carboxamide (AICAR), is a purine biosynthesis intermediate .

Benzyl or aryl substitutions (e.g., 5-Amino-1-benzyl-1H-imidazole-4-carboxamide) introduce steric bulk, which may affect target binding specificity .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide?

  • Methodological Answer : A combination of FTIR , NMR , and HPLC is essential for structural elucidation. FTIR can identify functional groups such as the amidine (C=N stretching at 1600–1700 cm⁻¹) and amino groups (N-H stretching at 3200–3500 cm⁻¹) . High-resolution ¹H/¹³C NMR is critical for confirming substituent positions on the imidazole ring, with typical chemical shifts for aromatic protons in the δ 6.5–8.5 ppm range . HPLC (C18 column, acetonitrile/water gradient) ensures purity assessment, with retention times calibrated against standards .

Q. What synthetic routes are commonly employed for amidine-containing imidazole derivatives?

  • Methodological Answer : Two primary routes are:
  • Cyclization of amidines : Base-promoted reactions (e.g., K₂CO₃ in DMF) between amidines and ketones yield imidazole cores .
  • Condensation with sodium azide : For amidine formation, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride can react with NaN₃ under controlled temperatures (0–5°C) to avoid explosive side products .
  • TDAE methodology : Tetrakis(dimethylamino)ethylene (TDAE) facilitates nitroimidazole synthesis via radical pathways, requiring inert atmospheres .

Q. How does isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracking metabolic or synthetic pathways for this compound?

  • Methodological Answer : Isotopic labeling (e.g., 4-Amino(4,5-¹³C₂,1-¹⁵N)-1H-imidazole-5-carboxamide) enables tracing via LC-MS/MS or NMR . For metabolic studies, ¹³C labels allow tracking of carbon flow in histidine biosynthesis intermediates, while ¹⁵N labels monitor nitrogen incorporation in enzymatic assays. Ensure isotopic purity (>98%) via isotope-encoded standards and validate using mass spectrometry .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of 4-Amino-N,N-dimethyl-1H-imidazole-5-carboximidamide?

  • Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps:

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ SHELXD for phase problem resolution via dual-space methods.

Refinement : Apply anisotropic displacement parameters and restraint for amidine groups. Validate with R-factor convergence (<5% discrepancy) and check for twinning using PLATON .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amidine cyclization but require strict moisture control.
  • Catalyst screening : Pd/C (10% wt) in hydrogenation steps reduces nitro intermediates (e.g., 5-nitroimidazoles) with >90% yield .
  • Temperature gradients : Slow heating (2°C/min) prevents decomposition in exothermic steps. Monitor via in-situ FTIR .

Q. What strategies resolve data contradictions between spectroscopic and crystallographic results?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived torsional angles with X-ray dihedral angles. Discrepancies >10° suggest conformational flexibility or crystal packing effects.
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict vibrational spectra. Match computed IR peaks (e.g., C=N stretches) with experimental data .
  • Dynamic NMR : For flexible substituents, variable-temperature NMR (e.g., –40°C to 80°C) can freeze rotamers and align with crystallographic conformers .

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